(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a synthetic organic compound that features a unique combination of an indoline, thiophene, and acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves a multi-step process:
Formation of the Indoline Derivative: The starting material, 1-methylindoline, undergoes a hydroxylation reaction to introduce a hydroxyl group at the 2-position, forming 2-hydroxy-1-methylindoline.
Synthesis of the Acrylamide Moiety: Separately, 3-thiophen-3-ylacrylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2).
Coupling Reaction: The acid chloride is then reacted with the indoline derivative in the presence of a base such as triethylamine (TEA) to form the desired acrylamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the indoline moiety can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.
Reduction: The acrylamide double bond can be reduced to form the corresponding saturated amide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used to introduce substituents onto the thiophene ring.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of saturated amide derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicinal chemistry, this compound can be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to potential therapeutic effects.
Industry
In the material science industry, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism by which (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(furan-3-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(pyridin-3-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-3-yl)acrylamide imparts unique electronic and steric properties to the compound. Thiophene rings are known for their aromatic stability and ability to participate in various chemical reactions, making this compound distinct from its analogs with different heterocyclic rings.
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-20-8-6-14-10-15(3-4-16(14)20)17(21)11-19-18(22)5-2-13-7-9-23-12-13/h2-5,7,9-10,12,17,21H,6,8,11H2,1H3,(H,19,22)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFRREGEVMNQBG-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.